molecular formula C28H38O2 B12668311 2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) CAS No. 93892-43-4

2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol)

Cat. No.: B12668311
CAS No.: 93892-43-4
M. Wt: 406.6 g/mol
InChI Key: HJWMYGHHFIQRCH-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two cyclopentyl groups and two p-cresol units linked through a 2-methylpropylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) typically involves the condensation of 5-cyclopentyl-p-cresol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its aromatic rings and substituents can engage in various non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2-Methylpropylidene)bis(4-methylphenol): Similar structure but lacks the cyclopentyl groups.

    2,2’-(2-Methylpropylidene)bis(5-tert-butyl-p-cresol): Contains tert-butyl groups instead of cyclopentyl groups.

    2,2’-(2-Methylpropylidene)bis(5-phenyl-p-cresol): Features phenyl groups in place of cyclopentyl groups.

Uniqueness

2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

93892-43-4

Molecular Formula

C28H38O2

Molecular Weight

406.6 g/mol

IUPAC Name

5-cyclopentyl-2-[1-(4-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol

InChI

InChI=1S/C28H38O2/c1-17(2)28(24-13-18(3)22(15-26(24)29)20-9-5-6-10-20)25-14-19(4)23(16-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3

InChI Key

HJWMYGHHFIQRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCC2)O)C(C3=C(C=C(C(=C3)C)C4CCCC4)O)C(C)C

Origin of Product

United States

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